molecular formula C14H12ClNO4S3 B2702289 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-14-5

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2702289
CAS No.: 880641-14-5
M. Wt: 389.88
InChI Key: VXPFVHPVKYHOQU-QAHSQZNUSA-N
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Description

This compound is a thiazolidinone derivative characterized by a (Z)-configured 2-chloro-3-phenylallylidene substituent at position 5 of the thiazolidinone core and an ethanesulfonic acid group at position 2. The sulfonic acid moiety enhances water solubility, while the chloro-phenylallylidene group contributes to its planar, conjugated structure, which is critical for biological interactions such as enzyme inhibition or receptor binding . Its molecular weight is 355.0007 g/mol, and it is structurally distinct due to the combination of sulfonic acid and halogenated aromatic substituents .

Properties

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-11(8-10-4-2-1-3-5-10)9-12-13(17)16(14(21)22-12)6-7-23(18,19)20/h1-5,8-9H,6-7H2,(H,18,19,20)/b11-8-,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPFVHPVKYHOQU-QAHSQZNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound exhibits significant potential in the treatment of diabetic complications through the inhibition of aldose reductase.

Chemical Structure and Properties

The molecular formula for this compound is C14H12ClNO4S3C_{14}H_{12}ClNO_{4}S_{3} with a molecular weight of approximately 389.88 g/mol. The compound features a thiazolidine ring, a chloro-substituted phenyl group, and an ethanesulfonic acid moiety, which contribute to its biological activity.

Key Structural Features

FeatureDescription
Thiazolidine Ring Contains sulfur and nitrogen atoms
Chloro-substituted Phenyl Enhances reactivity and biological interaction
Ethanesulfonic Acid Moiety Increases solubility and bioavailability

The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase. This enzyme is implicated in the conversion of glucose to sorbitol, a process that can lead to diabetic complications if unregulated. By inhibiting this enzyme, the compound may help mitigate oxidative stress and other complications associated with diabetes.

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been studied for its effects on cytokine production and the inhibition of inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Study on Aldose Reductase Inhibition :
    • A study demonstrated that this compound significantly inhibited aldose reductase activity in vitro, leading to decreased sorbitol levels in diabetic models. This suggests potential therapeutic applications for managing diabetic complications.
  • Anticancer Activity Assessment :
    • In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating strong antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Anti-inflammatory Mechanism Exploration :
    • Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position 5) Position 3 Group Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (CAS 1191105-54-0) (Z)-2-Chloro-3-phenylallylidene Ethanesulfonic acid 355.0007 Enhanced solubility, anticancer potential
(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one 4-Nitrobenzylidene Substituted phenylamino ~350–400* Anticancer activity (IC50: 1.5–8.2 µM)
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene Thioxo group ~267.3 Anticancer activity, kinase inhibition
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]acetic acid Heterocyclic methylidene Acetic acid 479.6 Rhodanine derivative, antimicrobial activity

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The target compound’s chloro-phenylallylidene group introduces steric and electronic effects distinct from nitrobenzylidene or fluorobenzylidene substituents in analogs . Chlorine’s electronegativity and phenyl conjugation may enhance binding to hydrophobic enzyme pockets. Ethanesulfonic acid at position 3 provides superior aqueous solubility compared to non-ionic groups (e.g., acetic acid in or thioxo in ), which could improve bioavailability .

Biological Activity :

  • While the target compound’s anticancer activity is inferred from structural analogs, 4-nitrobenzylidene derivatives exhibit potent cytotoxicity (IC50: 1.5–8.2 µM against MCF-7 and HeLa cells) .
  • 3-Fluorobenzylidene analogs show kinase inhibition (e.g., EGFR IC50: 0.89 µM) due to fluorine’s strong hydrogen-bonding capacity .

Synthetic Routes :

  • The target compound’s synthesis likely follows a piperidine-catalyzed condensation of 2-thioxothiazolidin-4-one with 2-chloro-3-phenylpropenal, similar to methods in .
  • By contrast, rhodanine derivatives (e.g., ) require multi-step heterocyclic coupling, reducing yield efficiency .

Functional Group Impact on Pharmacokinetics

  • Sulfonic Acid vs. Esters : Unlike sulfonylurea pesticides (e.g., metsulfuron methyl in ), the target compound’s sulfonic acid group avoids ester hydrolysis, improving metabolic stability.
  • Halogenation : The chloro substituent may reduce oxidative metabolism compared to fluoro analogs, prolonging half-life .

Stereochemical Considerations

The (Z)-configuration of the allylidene group in the target compound is critical for maintaining planarity, which facilitates π-π stacking with biological targets. Analogues with (E)-configurations (e.g., in ) show reduced activity due to steric clashes .

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